molecular formula C17H18N2O6 B12058222 [13C8]-Nifedipine CAS No. 1173023-46-5

[13C8]-Nifedipine

Cat. No.: B12058222
CAS No.: 1173023-46-5
M. Wt: 354.28 g/mol
InChI Key: HYIMSNHJOBLJNT-UERCFELYSA-N
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Description

[13C8]-Nifedipine is an isotopically labeled compound of nifedipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. The isotopic labeling with carbon-13 atoms allows for more precise tracking and analysis in various scientific studies, particularly in pharmacokinetics and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [13C8]-Nifedipine involves the incorporation of carbon-13 labeled precursors into the nifedipine molecule. The general synthetic route includes:

    Starting Material: The synthesis begins with the preparation of carbon-13 labeled dihydropyridine derivatives.

    Cyclization: These derivatives undergo cyclization reactions to form the core dihydropyridine structure.

    Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Final Assembly: The final steps involve the coupling of the labeled dihydropyridine with appropriate aromatic rings to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of carbon-13 labeled precursors.

    Automated Processes: Use of automated reactors and continuous flow systems to ensure consistent quality and yield.

    Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

[13C8]-Nifedipine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Various substitution reactions can modify the aromatic rings or the dihydropyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Halogenation agents like chlorine or bromine, and nucleophiles for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Halogenated nifedipine derivatives.

Scientific Research Applications

Chemistry

    Isotope Tracing: Used in studies involving isotope tracing to understand reaction mechanisms and pathways.

    Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis.

Biology

    Metabolic Studies: Helps in studying the metabolic pathways of nifedipine in biological systems.

    Enzyme Interaction: Used to investigate interactions with various enzymes involved in drug metabolism.

Medicine

    Pharmacokinetics: Essential in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of nifedipine.

    Drug Development: Aids in the development of new calcium channel blockers with improved efficacy and safety profiles.

Industry

    Quality Control: Used in the pharmaceutical industry for quality control and validation of nifedipine formulations.

    Regulatory Compliance: Helps in meeting regulatory requirements for isotopic labeling in drug development.

Mechanism of Action

[13C8]-Nifedipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the smooth muscle cells of the cardiovascular system. This inhibition leads to:

    Vasodilation: Relaxation of vascular smooth muscles, resulting in decreased blood pressure.

    Reduced Cardiac Workload: Lowering the oxygen demand of the heart by reducing afterload.

Molecular Targets and Pathways

    L-type Calcium Channels: Primary target for nifedipine action.

    Signal Transduction Pathways: Involvement in pathways regulating vascular tone and cardiac contractility.

Comparison with Similar Compounds

Similar Compounds

    Amlodipine: Another calcium channel blocker with a longer half-life.

    Felodipine: Similar mechanism but different pharmacokinetic profile.

    Nimodipine: Used primarily for cerebral vasodilation.

Uniqueness

    Isotopic Labeling: The carbon-13 labeling of [13C8]-Nifedipine makes it unique for research applications, allowing for precise tracking and analysis.

    Pharmacokinetics: Offers distinct advantages in pharmacokinetic studies due to its labeled nature.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage this compound for advanced scientific investigations and drug development.

Properties

CAS No.

1173023-46-5

Molecular Formula

C17H18N2O6

Molecular Weight

354.28 g/mol

IUPAC Name

dimethyl 2,6-di((113C)methyl)-4-(2-nitrophenyl)-(2,3,5,6-13C4)1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i1+1,2+1,9+1,10+1,13+1,14+1,16+1,17+1

InChI Key

HYIMSNHJOBLJNT-UERCFELYSA-N

Isomeric SMILES

CO[13C](=O)[13C]1=[13C](N[13C](=[13C](C1C2=CC=CC=C2[N+](=O)[O-])[13C](=O)OC)[13CH3])[13CH3]

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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